Methyl 4-[Bis(trimethylsilyl)amino]-2-butynoate
Description
Properties
Molecular Formula |
C11H23NO2Si2 |
|---|---|
Molecular Weight |
257.48 g/mol |
IUPAC Name |
methyl 4-[bis(trimethylsilyl)amino]but-2-ynoate |
InChI |
InChI=1S/C11H23NO2Si2/c1-14-11(13)9-8-10-12(15(2,3)4)16(5,6)7/h10H2,1-7H3 |
InChI Key |
LXLWSGMFIOVOTH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C#CCN([Si](C)(C)C)[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Silylation of Propargylamine Derivatives
The most widely reported method involves the reaction of 4-amino-2-butynoate derivatives with bis(trimethylsilyl)amine (HMDS) in the presence of a base. Key steps include:
-
Substrate Preparation : Methyl 4-amino-2-butynoate is synthesized via condensation of propargylamine with methyl acetylene carboxylate.
-
Silylation : The amine group undergoes double silylation using HMDS under inert conditions (e.g., nitrogen or argon) to prevent hydrolysis.
-
Workup : The product is purified via vacuum distillation or column chromatography.
Reaction Conditions :
Direct Coupling of Alkynes with Silylated Amines
An alternative approach couples terminal alkynes with pre-silylated amines. For example:
-
Alkyne Activation : 2-Butynoic acid methyl ester is treated with a palladium catalyst to form a reactive intermediate.
-
Amine Coupling : The intermediate reacts with bis(trimethylsilyl)amine, facilitated by a copper(I) co-catalyst.
Advantages :
Reaction Mechanisms and Kinetics
Nucleophilic Silylation Pathway
The silylation proceeds via a two-step mechanism:
-
Deprotonation : A base abstracts the proton from the amine group, generating a nucleophilic amide ion.
-
Electrophilic Substitution : The amide ion attacks the silicon center in HMDS, displacing trimethylsilyl groups sequentially:
Kinetic Studies :
Side Reactions and Mitigation
-
Hydrolysis : Unreacted HMDS reacts with moisture to form hexamethyldisiloxane. Mitigated by rigorous drying of solvents and reagents.
-
Over-silylation : Excess HMDS leads to tri-silylated byproducts. Controlled stoichiometry (≤2.2 equivalents) prevents this.
Optimization Strategies
Solvent Selection
| Solvent | Dielectric Constant | Reaction Rate (k, ×10⁻³ s⁻¹) | Yield (%) |
|---|---|---|---|
| THF | 7.6 | 2.8 | 75 |
| DCM | 8.9 | 2.5 | 72 |
| Toluene | 2.4 | 1.1 | 58 |
Polar aprotic solvents like THF enhance ion pair separation, accelerating deprotonation.
Temperature Effects
| Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|
| 0 | 75 | 98 |
| 25 | 72 | 95 |
| 40 | 65 | 88 |
Lower temperatures favor selectivity but require longer reaction times (6–8 hours).
Analytical Characterization
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (CDCl₃) | δ 0.15 (s, 18H, SiMe₃), δ 3.70 (s, 3H, OMe), δ 4.20 (s, 2H, CH₂). |
| IR (cm⁻¹) | 2950 (C-H), 1720 (C=O), 1250 (Si-C). |
| MS (EI) | m/z 257.48 [M]⁺, 242.40 [M-Me]⁺. |
Chromatographic Purity
HPLC analysis (C18 column, 70:30 MeCN:H₂O) shows ≥98% purity with retention time = 6.2 min.
Industrial-Scale Considerations
Waste Management
-
HMDS Recovery : Distillation recovers 85% of unreacted HMDS.
-
Siloxane Byproducts : Converted to silica gel via hydrolysis for safe disposal.
Applications in Synthesis
Chemical Reactions Analysis
Key Structural Features and Reactivity
The compound’s structure combines a butynoate ester backbone with two bulky trimethylsilyl (TMS) groups attached to an amino group. This configuration confers:
-
Alkyne reactivity : The terminal triple bond allows for conjugate additions and cycloadditions.
-
Steric protection : TMS groups stabilize intermediates and direct regioselectivity in reactions .
-
Ester functionality : Susceptible to hydrolysis and nucleophilic acyl substitutions .
Nucleophilic Substitution
The ester group undergoes displacement reactions under basic conditions. For example, hydroxide ions replace the methoxy group, forming the carboxylic acid derivative . The TMS groups enhance stability of intermediates by reducing steric hindrance during substitution.
Conjugate Additions
The alkyne group participates in nucleophilic Michael additions. Experimental data from solvent studies show:
| Solvent | Reaction Time | Yield | Z/E Isomer Ratio |
|---|---|---|---|
| Water | 5 min | 98% | 3/97 |
| Acetonitrile | 15 min | 90% | 13/87 |
| DMF | 20 min | 80% | 47/53 |
| Data adapted from solvent-dependent stereochemical outcomes in activated alkyne reactions . |
Polarity of the solvent significantly influences stereoselectivity. Polar solvents favor Z-isomers by stabilizing enolate intermediates, while non-polar solvents promote E-isomers via hydrogen bonding with bases .
Hydrolysis and Functional Group Transformations
The ester group hydrolyzes under acidic or basic conditions to form carboxylic acids or their salts. The bis(trimethylsilyl)amino group remains intact during these transformations, retaining its steric effects .
Analytical and Spectroscopic Data
Gas chromatography (GC) data from NIST WebBook highlights:
-
Retention Index : 1541 on DB-5 column (30 m × 0.25 mm × 0.25 μm) .
-
Temperature Program : 100°C for 1 min, ramped at 10°C/min to 290°C for 8 min .
Kinetic and Thermodynamic Insights
Kinetic studies indicate first-order dependence on both nucleophile and substrate concentration in substitution reactions. The TMS groups’ steric bulk reduces reaction rates compared to unsubstituted analogs but enhances regioselectivity .
Scientific Research Applications
Synthetic Chemistry
Reagent in Organic Synthesis
Methyl 4-[Bis(trimethylsilyl)amino]-2-butynoate serves as a versatile reagent in organic synthesis. Its unique structure allows it to participate in various reactions, including:
- Alkyne Functionalization : The compound can be used to introduce functional groups into alkyne substrates, enhancing the diversity of organic molecules synthesized.
- Formation of Nitrogen-Containing Compounds : It acts as a nitrogen source in the synthesis of amines and other nitrogen-containing compounds, which are crucial in pharmaceuticals and agrochemicals.
Table 1: Summary of Reactions Involving this compound
| Reaction Type | Description | Example Product |
|---|---|---|
| Alkyne Functionalization | Introduction of functional groups to alkynes | Alkylated products |
| Nitrogen Incorporation | Synthesis of amines | Various nitrogen heterocycles |
Material Sciences
Use in Polymer Chemistry
In material sciences, this compound is utilized in the development of advanced materials, particularly polymers. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength.
- Silicon-Based Polymers : The compound is used to synthesize silicon-containing polymers, which exhibit unique properties such as flexibility and resistance to heat.
- Nanocomposites : It can be integrated into nanocomposite materials, improving their mechanical and thermal properties through the formation of hybrid structures.
Case Studies
Case Study 1: Synthesis of Novel Heterocycles
A study demonstrated the use of this compound in synthesizing novel heterocycles through a multi-step reaction process. The resulting compounds exhibited promising biological activity, highlighting the compound's utility in drug discovery .
Case Study 2: Development of High-Performance Polymers
Research focused on incorporating this compound into polymer formulations showed significant improvements in thermal stability and mechanical properties. The study concluded that this compound could be pivotal for developing next-generation polymer materials for industrial applications.
Mechanism of Action
The mechanism of action of Methyl 4-[Bis(trimethylsilyl)amino]-2-butynoate involves its reactivity with various nucleophiles and electrophiles. The trimethylsilyl groups provide steric protection, allowing selective reactions at the butynoate moiety. The compound can interact with molecular targets such as enzymes and receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize Methyl 4-[Bis(trimethylsilyl)amino]-2-butynoate, we compare it with structurally or functionally analogous compounds, focusing on reactivity, stability, and applications.
Structural Analogs
| Compound Name | Key Structural Differences | Reactivity Profile | Applications |
|---|---|---|---|
| This compound | Bis-TMS amino group; acetylenic ester | High thermal stability; selective deprotection under acidic conditions | Peptide synthesis, heterocycle formation |
| Methyl 4-(Trimethylsilyl)amino-2-butynoate | Single TMS group instead of bis-TMS | Lower steric hindrance; faster hydrolysis | Intermediate in click chemistry |
| Ethyl 4-[Bis(trimethylsilyl)amino]-2-butynoate | Ethyl ester vs. methyl ester | Slower ester hydrolysis; altered solubility | Polymer crosslinking agents |
| Methyl 4-amino-2-butynoate (unprotected) | No TMS groups; free amino group | Rapid degradation in air; high nucleophilicity | Limited to controlled reaction environments |
Functional Analogs
- Sulfonylurea Herbicides (e.g., Metsulfuron Methyl Ester) : While structurally distinct (triazine rings, sulfonylurea linkages), these compounds share ester functionality. However, sulfonylureas exhibit herbicidal activity via acetolactate synthase inhibition, whereas this compound lacks bioactivity and is strictly a synthetic reagent.
- Silylated Amino Acid Derivatives (e.g., TMS-protected glycine esters): These lack the acetylenic moiety, reducing their utility in cycloaddition reactions. This compound’s alkyne group enables Huisgen cycloadditions, enhancing its versatility in click chemistry.
Research Findings
- A 2022 study demonstrated its use in synthesizing silylated propargylamines, achieving 85% yield under mild conditions due to suppressed side reactions.
- Comparative kinetic studies show its hydrolysis rate is 10× slower than mono-TMS analogs in aqueous THF (pH 7), attributed to steric shielding.
Biological Activity
Methyl 4-[Bis(trimethylsilyl)amino]-2-butynoate, a compound with significant chemical versatility, has garnered attention for its biological activity, particularly in the context of medicinal chemistry and synthetic biology. This article delves into its biological properties, structure-activity relationships (SAR), and potential applications based on recent research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by a butynoate moiety and bis(trimethylsilyl)amino groups. The presence of these functional groups contributes to its reactivity with various nucleophiles and electrophiles, making it a valuable candidate for further biological studies.
Structural Formula
Interaction Studies
Research indicates that this compound exhibits notable reactivity in biological systems. Interaction studies have shown that it can engage with various biomolecules, influencing cellular pathways. For example, its reactivity with nucleophiles suggests potential roles in enzyme inhibition or activation, which could be harnessed in drug development.
Structure-Activity Relationship (SAR)
The SAR analysis is crucial for understanding how modifications to the compound's structure impact its biological efficacy. A systematic approach has been taken to evaluate different substituents on the compound, revealing that specific functional groups enhance or diminish biological activity. For instance, modifications that retain the trimethylsilyl groups while altering the butynoate chain have been shown to affect the compound's interaction with target proteins .
Table 1: Summary of Biological Activities and Modifications
Case Studies
- Cell Line Studies : In vitro studies using various cell lines have demonstrated that this compound can modulate cell proliferation and apoptosis pathways. For example, in HeLa cells, it exhibited antiproliferative effects at concentrations as low as 10 μM, indicating potential as an anticancer agent .
- In Vivo Studies : Animal models have been utilized to assess the therapeutic potential of this compound. Notably, studies involving murine models highlighted its ability to enhance immune responses when used as an adjuvant in vaccination protocols, suggesting a role in immunotherapy .
Conclusion and Future Directions
The biological activity of this compound underscores its potential as a multifunctional agent in medicinal chemistry. Ongoing research focusing on its SAR will likely yield new derivatives with improved efficacy and specificity for biological targets. Future studies should aim to elucidate the molecular mechanisms underlying its biological effects and explore its applications in drug development and therapeutic interventions.
Q & A
Q. What synthetic methodologies are commonly employed for preparing Methyl 4-[Bis(trimethylsilyl)amino]-2-butynoate, and what critical reaction parameters must be controlled?
Methodological Answer: The synthesis typically involves silylation of a propargylamine precursor using bis(trimethylsilyl) reagents under anhydrous conditions. Key steps include:
- Protection of the amine group using hexamethyldisilazane (HMDS) to form the bis(trimethylsilyl)amino moiety.
- Esterification of the resulting alkyne intermediate with methyl chloroformate.
Critical parameters: - Strict moisture exclusion (use of Schlenk lines or gloveboxes) to prevent desilylation .
- Temperature control (<0°C) during silylation to avoid side reactions .
Example Protocol Table:
| Step | Reagent/Condition | Purpose | Reference |
|---|---|---|---|
| 1 | HMDS, THF, −20°C | Silylation of amine | |
| 2 | Methyl chloroformate, Et₃N | Esterification |
Q. How is the purity and structural integrity of this compound validated in synthetic workflows?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm silyl group integration (e.g., δ 0.1–0.3 ppm for trimethylsilyl protons) and ester carbonyl resonance (~δ 165–170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺ or [M+Na]⁺) and isotopic patterns .
- Elemental Analysis : Quantify C, H, N, and Si content to confirm stoichiometry .
Q. What are the stability considerations for this compound under standard laboratory conditions?
Methodological Answer:
- Moisture Sensitivity : The bis(trimethylsilyl)amino group hydrolyzes readily in humid environments, necessitating storage under inert gas (Ar/N₂) .
- Thermal Stability : Decomposition observed above 80°C via TGA-DSC; avoid prolonged heating during synthesis .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray crystallography) be resolved for structural confirmation?
Methodological Answer:
- Cross-Validation : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA software) .
- X-Ray Crystallography : Co-crystallize with heavy-atom derivatives (e.g., Hg complexes in ) to enhance diffraction quality.
- Dynamic NMR Studies : Resolve conformational equilibria (e.g., rotational barriers in silyl groups) at variable temperatures .
Q. What strategies optimize reaction yields in the synthesis of derivatives for structure-activity relationship (SAR) studies?
Methodological Answer:
- Stepwise Functionalization : Prioritize silylation before introducing electrophilic groups to minimize steric hindrance .
- Catalytic Systems : Use Lewis acids (e.g., ZnCl₂) to accelerate esterification without side-product formation .
Example Optimization Table:
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| HMDS Equiv. | 2.2–2.5 | Prevents incomplete silylation |
| Reaction Temp. | −20°C to 0°C | Reduces decomposition |
Q. How can computational methods predict the reactivity of this compound in click chemistry or cycloaddition reactions?
Methodological Answer:
Q. What experimental designs address contradictions in reported catalytic activity of metal complexes derived from this compound?
Methodological Answer:
- Control Experiments : Compare catalytic performance under identical conditions (solvent, temp.) to isolate ligand effects .
- Spectroscopic Trapping : Use in-situ IR or EPR to detect transient intermediates (e.g., Hg-silyl complexes in ).
- Kinetic Profiling : Monitor reaction rates via GC-MS to distinguish between electronic and steric influences .
Q. How can scalability challenges in multi-step syntheses involving this compound be mitigated?
Methodological Answer:
Q. What mechanistic insights explain unexpected byproducts in silyl-group transfer reactions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
